molecular formula C5H3ClN4 B12826072 5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine

Cat. No.: B12826072
M. Wt: 154.56 g/mol
InChI Key: LMZPLKVZTQRTFR-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused ring structure, which includes a triazole ring and a pyrimidine ring. The presence of a chlorine atom at the 5th position of the triazole ring adds to its unique chemical properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include derivatives with various functional groups replacing the chlorine atom. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with adenosine receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine is unique due to the presence of the chlorine atom at the 5th position, which influences its reactivity and biological activity. This structural feature distinguishes it from other triazolopyrimidine derivatives and contributes to its potential as a versatile pharmacophore in drug discovery .

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZPLKVZTQRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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